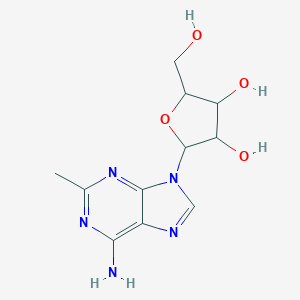

2-(6-Amino-2-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(6-amino-2-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-4-14-9(12)6-10(15-4)16(3-13-6)11-8(19)7(18)5(2-17)20-11/h3,5,7-8,11,17-19H,2H2,1H3,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZWKGWOBPJWMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937052 | |

| Record name | 2-Methyl-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16526-56-0 | |

| Record name | 2-Methyladenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Mechanisms of 2 Methyladenosine Modification

Biosynthesis of C2-Methyladenosine (m2A)

C2-methyladenosine, or m2A, is a modification where a methyl group is added to the carbon-2 position of the adenine (B156593) base. mdpi.com This modification is found in both rRNA and tRNA across different domains of life. nih.govnih.gov

The methylation of the chemically inert C2 position of adenosine (B11128) requires a unique and powerful enzymatic strategy. nih.gov This is accomplished by a class of enzymes known as radical S-adenosyl-L-methionine (SAM) enzymes. nih.gov These enzymes are characterized by a cysteine-rich motif (CX3CX2C) that coordinates a [4Fe-4S] cluster, which is essential for the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical (5'-dA•). nih.govresearchgate.net

Two prominent examples of such enzymes are RlmN and Cfr. mdpi.com Both enzymes utilize two molecules of SAM for each methylation event: one is cleaved to produce the 5'-dA• radical for substrate activation, and the second serves as the methyl group donor. nih.govresearchgate.net

RlmN (Ribosomal L, N-methyltransferase): RlmN is a dual-specificity enzyme that catalyzes the C2-methylation of adenosine at position 2503 (A2503) in 23S rRNA and at position 37 (A37) in certain tRNAs. nih.govresearchgate.netmdpi.com The methylation at A2503 is thought to play a role in maintaining translational accuracy. researchgate.netusda.gov The catalytic mechanism of RlmN is complex; instead of direct hydrogen abstraction from the C2 carbon of adenosine, the 5'-dA• radical initiates a process that involves the transfer of a methylene (B1212753) group from SAM, followed by a hydride shift. pnas.org

Cfr (Chloramphenicol-florfenicol resistance): Cfr is a radical SAM methyltransferase that confers resistance to multiple classes of antibiotics that target the peptidyl transferase center of the ribosome. researchgate.netusda.gov It primarily methylates the C8 position of A2503 in 23S rRNA, but it can also exhibit a lesser activity of methylating the C2 position of the same nucleotide. nih.govresearchgate.net The ability of Cfr to methylate either C2 or C8 suggests a more flexible substrate binding pocket compared to RlmN. researchgate.net Despite their high sequence homology, Cfr and RlmN are believed to have evolved from a common ancestor. nih.gov

| Enzyme | Primary Substrate(s) | Primary Methylation Site | Cofactor | Mechanism |

| RlmN | 23S rRNA (A2503), tRNA (A37) | C2 of Adenine | [4Fe-4S] cluster, 2 SAM | Radical SAM |

| Cfr | 23S rRNA (A2503) | C8 of Adenine (primarily), C2 of Adenine (secondary) | [4Fe-4S] cluster, 2 SAM | Radical SAM |

While initially thought to be a bacteria-specific modification, m2A has been identified in plants, present in chloroplast rRNA, chloroplast tRNA, and cytosolic tRNA. nih.govnih.gov In the model plant Arabidopsis thaliana, three homologs of the bacterial RlmN enzyme have been identified and characterized, demonstrating a specialization of function. nih.govnih.gov

RLMNL1: This enzyme is responsible for the m2A methylation of chloroplast rRNA. nih.gov

RLMNL2: This enzyme specifically methylates chloroplast tRNA. nih.gov

RLMNL3: This methyltransferase is responsible for modifying cytosolic tRNA. nih.gov

This discovery of distinct m2A methyltransferases for different RNA types and cellular compartments in Arabidopsis points to a sophisticated and regulated system for this modification in eukaryotes. nih.gov Functional studies have shown that m2A at position 37 of tRNA promotes a more relaxed tRNA conformation, which in turn enhances the efficiency of protein translation, particularly for codons that are read by these m2A-modified tRNAs. nih.govnih.gov

| Enzyme | Organism | Cellular Location | Substrate |

| RLMNL1 | Arabidopsis thaliana | Chloroplast | rRNA |

| RLMNL2 | Arabidopsis thaliana | Chloroplast | tRNA |

| RLMNL3 | Arabidopsis thaliana | Cytosol | tRNA |

Biosynthesis of 2'-O-Methyladenosine (Am)

2'-O-methyladenosine (Am) is a modification where a methyl group is attached to the 2'-hydroxyl group of the ribose sugar of an adenosine nucleotide. the-innovation.org This modification is widespread and can be found in various RNA types, including tRNA, rRNA, and the 5' cap of mRNA. the-innovation.orgbiorxiv.orgmdpi.com

The 2'-O-methylation of RNA is generally catalyzed by methyltransferases that utilize S-adenosyl-L-methionine (SAM) as the methyl donor. In eukaryotes, there are two main enzymatic systems for this modification. One system involves standalone protein enzymes, while the other relies on small nucleolar RNA (snoRNA)-guided complexes. mdpi.com For rRNA, the methylation is typically guided by C/D box snoRNAs, which direct the methyltransferase Fibrillarin to specific nucleotides. biorxiv.orgmdpi.com In contrast, tRNA 2'-O-methylation is often carried out by standalone enzymes. researchgate.net

In rice (Oryza sativa), the enzyme OsTRM13 has been identified as a tRNA methyltransferase responsible for the formation of Am. researchgate.netnih.govnih.gov OsTRM13 is a homolog of the yeast Trm13p and is primarily localized in the nucleus. researchgate.netnih.gov Research has shown that the expression of the OsTRM13 gene and the levels of Am in tRNA increase significantly in response to salt stress and treatment with abscisic acid (ABA), a key plant stress hormone. researchgate.netnih.govnih.gov

In vitro experiments have confirmed that the purified OsTRM13 protein can catalyze the formation of Am on tRNA-Gly-GCC. researchgate.netnih.govnih.gov Furthermore, OsTRM13 was able to complement a yeast mutant that lacked the ability to synthesize Am. researchgate.netnih.gov These findings establish OsTRM13 as a key enzyme in the 2'-O-methylation pathway of tRNA in rice. researchgate.netnih.govnih.gov

| Enzyme | Organism | Substrate | Function |

| OsTRM13 | Oryza sativa (rice) | tRNA | Catalyzes the formation of 2'-O-methyladenosine (Am) |

Formation of N6,2'-O-Dimethyladenosine (m6Am)

N6,2'-O-dimethyladenosine (m6Am) is a doubly methylated adenosine derivative, featuring methyl groups at both the N6 position of the adenine base and the 2'-O position of the ribose. researchgate.netbiorxiv.org This modification is found specifically at the first transcribed nucleotide of a significant fraction of eukaryotic mRNAs, adjacent to the 7-methylguanosine (B147621) (m7G) cap. researchgate.netelifesciences.orgnih.gov

The formation of m6Am is a sequential process. First, the initial adenosine nucleotide at the 5' end of the mRNA is methylated at the 2'-O position to form Am. elifesciences.org This step is catalyzed by the cap-specific methyltransferase CMTR1. elifesciences.org Subsequently, a second methyltransferase acts on this Am residue to add a methyl group to the N6 position.

The enzyme responsible for this second methylation step, converting Am to m6Am, has been identified as PCIF1 (Phosphorylated CTD Interacting Factor 1), also known as CAPAM (Cap-specific Adenosine-N6-methyltransferase). researchgate.netbiorxiv.orgnih.govspring8.or.jp PCIF1 is the sole methyltransferase known to catalyze this specific modification in mammalian mRNA. researchgate.netnih.gov Biochemical studies have shown that PCIF1's activity is dependent on the presence of the m7G cap, highlighting its specificity for the 5' end of mRNA. biorxiv.org PCIF1 binds to the phosphorylated C-terminal domain (CTD) of RNA polymerase II, suggesting that the m6Am modification occurs co-transcriptionally as the nascent mRNA emerges. nih.govspring8.or.jp

Methyltransferases Catalyzing m6Am Synthesis (e.g., CAPAM/PCIF1)

The enzyme responsible for the final step of m6Am synthesis is Phosphorylated CTD Interacting Factor 1 (PCIF1), also known as cap-specific adenosine methyltransferase (CAPAM). mdpi.comresearchgate.netmdpi.com PCIF1 was identified as the sole methyltransferase that installs the m6Am modification on nascent transcripts. mdpi.comresearchgate.net Its depletion leads to the complete abolishment of cap-specific m6Am modifications. mdpi.comresearchgate.net

PCIF1 is an S-adenosyl methionine (SAM)-dependent methyltransferase that transfers a methyl group from the SAM cofactor to the target adenosine. oup.com The enzyme specifically recognizes and acts on 2′-O-methyladenosine (Am) that is the first nucleotide following the m7G cap structure. elifesciences.orgresearchgate.net Recombinant PCIF1 protein is sufficient to methylate m7G-capped mRNA in vitro. mdpi.compreprints.org Structurally, PCIF1 contains an N-terminal WW domain that interacts with the Ser5-phosphorylated carboxy-terminal domain (CTD) of RNA polymerase II, linking the modification process to transcription initiation. mdpi.comelifesciences.org It also possesses a catalytic methyltransferase (MTase) domain with a conserved NPPF sequence motif, which is characteristic of class I MTases. mdpi.com A specific site between the helical and MTase domains is responsible for recognizing the m7G cap, a prerequisite for its catalytic activity. mdpi.com

| Enzyme | Full Name | Function | Substrate | Key Features |

|---|---|---|---|---|

| PCIF1/CAPAM | Phosphorylated CTD Interacting Factor 1 / Cap-Specific Adenosine Methyltransferase | Catalyzes N6-methylation of cap-adjacent Am to form m6Am | m7G-capped RNA starting with 2′-O-methyladenosine (Am) | Interacts with RNA Pol II CTD; Sole enzyme for cap-m6Am synthesis mdpi.comresearchgate.net |

Demethylation and Reversibility of 2-Methyladenosine Derivatives

The m6Am modification is not a permanent fixture on mRNA; it is a dynamic and reversible mark, indicating its role in regulatory pathways. oup.comnih.govresearchgate.net This reversibility is managed by specific demethylase enzymes, often referred to as "erasers," which can remove the methyl group from the N6 position of adenosine. preprints.orgijbs.com

Demethylases Acting on m6Am (e.g., FTO)

The primary enzyme identified to demethylate m6Am is the fat mass and obesity-associated protein (FTO). mdpi.comresearchgate.net FTO belongs to the Fe(II)/α-ketoglutarate-dependent AlkB family of dioxygenases. mdpi.comneb.com It catalyzes the oxidative demethylation of m6Am back to Am, a process that requires Fe(II) and α-ketoglutarate as cofactors. oup.combiorxiv.org

Initially known for its ability to demethylate the internal N6-methyladenosine (m6A) modification, FTO was later found to act on m6Am as well. oup.comfrontiersin.org In vitro studies have revealed that FTO has a significantly higher catalytic efficiency for m6Am compared to m6A on synthetic RNA oligonucleotides, suggesting m6Am may be its preferred substrate. oup.combiorxiv.org The enzyme's ability to recognize the 5' cap structure is crucial for its efficient demethylation of m6Am. biorxiv.org Removal of the m7G cap from RNA substrates leads to a significant reduction in FTO's demethylation activity. biorxiv.org

The cellular location of FTO can influence its substrate preference. mdpi.comfrontiersin.org While nuclear FTO may preferentially target modifications in small nuclear RNAs (snRNAs), cytoplasmic FTO predominantly acts on m6Am-modified mRNAs. mdpi.comoup.com The discovery of FTO's role as an m6Am demethylase confirmed that this RNA modification is reversible, adding a layer of dynamic control to gene expression regulation. nih.gov

| Enzyme | Full Name | Function | Substrate | Mechanism |

|---|---|---|---|---|

| FTO | Fat Mass and Obesity-Associated Protein | Removes the N6-methyl group from m6Am | N6,2′-O-dimethyladenosine (m6Am) in mRNA and snRNA mdpi.comoup.com | Fe(II)/α-ketoglutarate-dependent dioxygenase mdpi.com |

Molecular and Cellular Functions of 2 Methyladenosine in Rna

Distribution and Contextual Specificity in RNA Species

Occurrence in Ribosomal RNA (rRNA)

2-Methyladenosine (m2A) is a post-transcriptional modification found in ribosomal RNA (rRNA), where it plays a role in the structure and function of the ribosome.

Specific Modification Sites in Bacterial rRNA (e.g., A2503 in 23S rRNA)

In bacterial 23S rRNA, a key modification site is adenosine (B11128) 2503 (A2503). This residue is located at the entrance to the nascent peptide exit tunnel within the peptidyl transferase center (PTC) of the ribosome. nih.govnih.gov The modification of A2503 to m2A is carried out by the enzyme 23S rRNA (adenine2503-C2)-methyltransferase, also known as RlmN, which belongs to the radical SAM enzyme superfamily. nih.govnih.govwikipedia.org The presence of m2A at this position is important for ribosomal function. nih.govnih.gov

The location of m2A2503 is significant due to its proximity to binding sites for several antibiotics that target the PTC. nih.gov The modification itself can influence the interaction of the ribosome with the growing polypeptide chain. nih.govnih.gov Studies have shown that the absence of the m2A modification at position 2503 can lead to a competitive growth disadvantage in bacteria, highlighting its functional importance. nih.govnih.gov

It is noteworthy that the A2503 residue can also be modified to 8-methyladenosine (B1596262) (m8A) by the enzyme Cfr, another radical SAM enzyme. nih.govwikipedia.orgbiorxiv.org This modification also confers resistance to a range of antibiotics that target the PTC. biorxiv.orgbiorxiv.org The presence of either m2A or m8A at this critical position underscores the importance of modifications at A2503 in ribosomal function and antibiotic resistance.

| RNA Species | Modification Site | Modifying Enzyme | Location and Function |

|---|---|---|---|

| Bacterial 23S rRNA | A2503 | RlmN (YfgB) | Located at the entrance of the nascent peptide exit tunnel in the peptidyl transferase center. nih.govnih.gov Important for ribosomal function and competitive growth. nih.govnih.gov |

Occurrence in Transfer RNA (tRNA)

2-Methyladenosine is also found in transfer RNA (tRNA), where it contributes to the efficiency and accuracy of protein synthesis.

Positional Significance in tRNA (e.g., position 37)

A crucial position for modification in tRNA is nucleotide 37, which is located immediately 3' to the anticodon. nih.govnih.govnih.gov This position is frequently occupied by a modified purine (B94841), and m2A is one of the modifications observed at this site. nih.govnih.gov The modification at position 37 plays a significant role in maintaining the correct reading frame during translation and stabilizing the codon-anticodon interaction. nih.govnih.govfrontiersin.org

In Escherichia coli, m2A is found at position 37 in several tRNA species, including those for arginine, aspartic acid, glutamine, glutamic acid, and histidine. nih.gov The presence of m2A37 is believed to enhance translational efficiency by promoting a more relaxed conformation of the tRNA, which facilitates the decoding of tandem codons that are dependent on m2A-modified tRNAs. repec.orgbohrium.comnih.gov While methylation is a common modification in tRNA, m2A is relatively rare compared to other modifications like N6-methyladenosine (m6A). nih.govresearchgate.net

m2A in Chloroplast and Cytosolic tRNA

The presence of m2A is not limited to bacteria; it has also been identified in the tRNA of plants, specifically in both chloroplasts and the cytosol. repec.orgbohrium.comnih.gov Research has revealed m2A in chloroplast rRNA and tRNA, as well as in cytosolic tRNA across various plant species. repec.orgbohrium.comnih.gov For instance, six different chloroplast tRNAs and two cytosolic tRNAs have been identified as being modified with m2A in plants. repec.orgbohrium.com

In Arabidopsis, three distinct m2A methyltransferases have been characterized: RLMNL1, RLMNL2, and RLMNL3. These enzymes are responsible for methylating chloroplast rRNA, chloroplast tRNA, and cytosolic tRNA, respectively. repec.orgbohrium.comnih.gov Similar to its role in bacteria, m2A37 in plant tRNAs enhances translation efficiency by facilitating the decoding of consecutive codons that rely on m2A-modified tRNA. repec.orgbohrium.comnih.gov Other modifications are also prevalent in chloroplast tRNAs, such as N6-methyladenosine (m6A) and 5-methylcytosine (m5C), which are important for RNA stability, processing, and translation. nih.govmdpi.com

| Location | Position | Function | Examples of Organisms/Organelles |

|---|---|---|---|

| Bacterial tRNA | 37 | Enhances translational efficiency and accuracy. nih.govrepec.orgbohrium.comnih.gov | Escherichia coli nih.gov |

| Chloroplast tRNA | 37 | Promotes a relaxed tRNA conformation for efficient decoding of tandem codons. repec.orgbohrium.comnih.gov | Plants (e.g., Arabidopsis, spinach, Chlamydomonas) nih.govnih.gov |

| Cytosolic tRNA | 37 | Enhances translation efficiency. repec.orgbohrium.comnih.gov | Plants (e.g., Arabidopsis, Triticum aestivum, Nicotiana rustica) nih.govnih.gov |

Occurrence in Messenger RNA (mRNA) Cap Structures (as Am and m6Am)

In eukaryotes, the 5' end of messenger RNA (mRNA) molecules is modified with a cap structure that is crucial for mRNA stability, splicing, nuclear export, and translation initiation. nih.govyoutube.com This cap can be further modified, and adenosine is a key nucleotide at the first transcribed position. Two important modifications involving adenosine at this position are 2'-O-methyladenosine (Am) and N6,2'-O-dimethyladenosine (m6Am). nih.govoup.com

The initial cap structure, known as cap-0, consists of a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the mRNA. youtube.com This can be further methylated at the 2'-O position of the first nucleotide to form a cap-1 structure. nih.govyoutube.com When the first nucleotide is adenosine, this modification results in Am. nih.govoup.com The cap-1 structure is important for protecting the mRNA from degradation by exonucleases and for efficient translation. nih.govnih.gov

The Am at the cap-1 position can undergo an additional methylation at the N6 position to form m6Am. nih.govoup.com This modification is catalyzed by the enzyme PCIF1 (phosphorylated C-terminal domain interacting factor 1). nih.govoup.com The m6Am modification is prevalent in higher eukaryotes and is considered a reversible epitranscriptomic mark that influences mRNA stability. semanticscholar.org It has been shown that transcripts with an m6Am cap are more stable due to their resistance to the decapping enzyme DCP2. semanticscholar.org The fat mass and obesity-associated protein (FTO) can act as a demethylase, removing the methyl group from m6Am and thereby reducing the stability of the mRNA. semanticscholar.org The presence of m6Am has been reported in up to 30-50% of mRNA caps in various species and cell types. nih.gov

| Modification | Description | Function | Key Enzymes |

|---|---|---|---|

| 2'-O-methyladenosine (Am) | Methylation at the 2'-O position of the ribose of the first transcribed adenosine (Cap-1 structure). nih.govoup.com | Protects mRNA from degradation and promotes translation. nih.govnih.gov | Cap-specific 2'-O-methyltransferase (CMTr1) nih.gov |

| N6,2'-O-dimethyladenosine (m6Am) | N6-methylation of the cap-adjacent 2'-O-methyladenosine (Am). nih.govoup.com | Increases mRNA stability by conferring resistance to decapping enzymes. semanticscholar.org Regulates mRNA fate. semanticscholar.org | PCIF1 (methyltransferase), nih.govoup.com FTO (demethylase) semanticscholar.org |

Role as the First Nucleotide Adjacent to the m7G Cap

N1-methyladenosine (m1A), a post-transcriptional modification, has been identified at the first nucleotide position immediately following the 7-methylguanosine (m7G) cap in some messenger RNAs (mRNAs). nih.gov Specifically, single-nucleotide-resolution m1A sequencing has revealed that approximately 8% of m1A modifications within the 5' untranslated region (UTR) of human mRNA occur at this "cap +1" position. nih.gov In total, 22 m1A sites were observed at the cap +1 position at the 5′ end of mRNAs in one study. nih.gov The presence of m1A in the 5' UTR, including the cap +1 position, is associated with the promotion of protein translation, potentially by enhancing mRNA stability. nih.govnih.gov The positively charged methyl group on m1A can disrupt RNA base-pairing and lead to local duplex melting, which may destabilize the secondary structure in the 5' UTR, thereby facilitating the initiation of translation. nih.gov

While N6,2'-O-dimethyladenosine (m6Am) is a more commonly studied modification at the cap-adjacent position, the discovery of m1A in this location points to a distinct regulatory mechanism. nih.govpreprints.org The enzymes responsible for installing m1A at the cap +1 position and the specific reader proteins that may recognize it are areas of ongoing investigation.

Influence on RNA Structure and Conformation

Modulation of RNA Duplex Stability

The methylation at the N1 position of adenosine introduces a positive charge and blocks the Watson-Crick base-pairing face, leading to significant destabilization of RNA duplexes. nih.govnih.gov Studies have shown that N1-methyladenosine (m1A) and N1-methylguanosine (m1G) potently disrupt A-form RNA structures. nih.gov This is because Hoogsteen base pairs, which could potentially accommodate such modifications, are strongly disfavored in A-RNA duplexes. nih.gov Consequently, m1A blocks base pairing altogether and induces local melting of the duplex. nih.gov

The destabilizing effect of m1A on A-RNA duplexes is substantial, with a measured change in Gibbs free energy (ΔΔG) of 4.3–6.5 kcal/mol. nih.gov This is a much greater destabilization than that caused by N6-methyladenosine (m6A), another common mRNA modification, which destabilizes A-RNA by only 0.5–1.7 kcal/mol. nih.govacs.org The significant disruption of duplex stability by m1A suggests it can act as a potent mechanism for altering RNA structure through post-transcriptional modification. nih.gov

Table 1: Comparative Thermodynamic Destabilization of RNA Duplexes by Adenosine Modifications

| Modification | Destabilization (ΔΔG in kcal/mol) | Reference |

|---|---|---|

| N1-methyladenosine (m1A) | 4.3–6.5 | nih.gov |

| N6-methyladenosine (m6A) | 0.5–1.7 | nih.govacs.org |

Effects on Nucleoside Conformation Equilibrium

RNA modifications, particularly those within the anticodon loop of tRNA, can influence the conformational equilibrium of the nucleoside. nih.gov While direct studies on the specific effect of 2-Methyladenosine (m1A) on the syn-anti equilibrium are not extensively detailed in the provided context, modifications at position 37 of tRNA, adjacent to the anticodon, are known to play structural roles by influencing nucleoside conformation. nih.gov For N6-methyladenosine (m6A), the methylamino group rotates from its preferred syn conformation to the higher-energy anti conformation to allow for base pairing, which has thermodynamic consequences. acs.org Given that m1A also involves a methyl group on the adenine (B156593) base, it is plausible that it similarly influences the conformational preferences of the nucleoside, although its primary effect is the blockage of the Watson-Crick face, which would inherently alter the energetic landscape of different conformations.

Interaction with RNA-Binding Proteins (RBPs)

The N1-methyladenosine (m1A) modification can significantly alter the interaction of RNA with RNA-binding proteins (RBPs). nih.govnih.gov The addition of a methyl group and a positive charge to the Watson-Crick face of adenine can either create a new binding site for a specific "reader" protein or disrupt the binding of a protein that recognizes the unmodified sequence. nih.gov

While dedicated m1A reader proteins have not been as clearly defined as those for N6-methyladenosine (m6A), some proteins from the YT521-B homology (YTH) domain family have been shown to bind m1A. mdpi.com The YTH domain-containing proteins YTHDF1, YTHDF2, and YTHDF3, which are well-known readers of m6A, have also been found to bind to m1A sites, although with a weaker affinity. mdpi.com The functional consequences of these interactions are still being elucidated. mdpi.com

The recognition of m1A by specific RBPs is thought to be a key mechanism through which this modification exerts its regulatory effects on RNA metabolism, including splicing, export, and translation. nih.gov The interplay between m1A modifications and RBPs represents a complex layer of post-transcriptional gene regulation that is an active area of research. nih.gov

Modulation of RBP Accessibility through Structural Changes

The modification of adenosine to 2-Methyladenosine, particularly at position 37 (m2A37) in the anticodon loop of tRNA, induces significant conformational changes. Research has shown that m2A37 promotes a more relaxed architecture of the tRNA molecule. nih.govrepec.org This structural alteration is a key mechanism through which m2A can modulate the accessibility of the RNA strand to RNA-binding proteins (RBPs). While direct studies detailing the specific binding affinities of various RBPs to m2A-modified RNA are limited, the observed change to a "relaxed conformation" suggests that this modification can expose or conceal binding motifs, thereby regulating the intricate interactions that govern RNA's lifecycle. nih.govrepec.org

Regulatory Roles in RNA Metabolism

Translational Control Mechanisms

| RNA Type | Location of m2A | Observed Effect | Organism/System Studied |

|---|---|---|---|

| Chloroplast tRNA | Position 37 | Enhanced Translation Efficiency | Plants (e.g., Arabidopsis) |

| Cytosolic tRNA | Position 37 | Enhanced Translation Efficiency | Plants (e.g., Arabidopsis) |

| rRNA | Not specified | Present in E. coli and plants | E. coli, Plants |

The most well-documented function of 2-Methyladenosine is its role in the accurate and efficient decoding of codons during protein synthesis. The m2A modification at position 37 of tRNA has been demonstrated to specifically facilitate the decoding of tandem m2A-tRNA-dependent codons. nih.govrepec.orgnih.gov This function underscores a sophisticated layer of translational regulation where the chemical modification of a single nucleoside within a tRNA molecule can optimize the speed and accuracy of protein production. nih.gov This is particularly important for the translation of proteins whose corresponding mRNAs are rich in these specific codons.

RNA Splicing Regulation

Based on the available scientific literature from the search results, there is no specific information regarding the role of 2-Methyladenosine (m2A) in the regulation of RNA splicing. Research in this area has predominantly focused on other adenosine modifications, such as N6-methyladenosine (m6A).

Subcellular Localization and Transport of RNA

There is no information available within the provided search results to describe a role for 2-Methyladenosine (m2A) in the subcellular localization or transport of RNA molecules between cellular compartments, such as from the nucleus to the cytoplasm.

Biological Significance of 2 Methyladenosine in Physiological Contexts

Role in Cellular Homeostasis and Stress Responses

In eukaryotes, particularly plants, RNA modifications are emerging as a critical layer of gene regulation that allows organisms to adapt to changing environmental conditions. 2-Methyladenosine is integral to these stress-response pathways, helping to maintain cellular homeostasis.

The modification 2′-O-methyladenosine (Am) has been identified as a key regulator of salt stress tolerance in rice (Oryza sativa). nih.gov Stress can induce changes in tRNA-modified nucleosides, which in turn can affect codon-anticodon interactions and the translation of specific proteins required for the stress response. nih.govoup.com

Research has shown a significant and dramatic increase in the levels of 2′-O-methyladenosine in rice seedlings when they are subjected to salt stress and treatment with abscisic acid (ABA), a key plant hormone involved in stress responses. nih.govoup.com In one study, the abundance of Am nucleosides in rice seedlings under salt stress was 10 times higher than that of the control after seven days. oup.com A similar trend was observed for ABA-treated samples. oup.com

The gene responsible for this modification in rice has been identified as OsTRM13 (LOC_Os03g61750), which encodes a tRNA nucleoside methyltransferase. nih.govoup.com The expression of the OsTRM13 gene increases substantially under salt stress and ABA treatment, correlating with the elevated levels of Am. nih.govoup.com The OsTrm13 protein, which is primarily located in the nucleus, catalyzes the formation of the Am nucleoside on tRNA. nih.govoup.com

Experimental evidence strongly supports the role of OsTRM13 and its product, 2′-O-methyladenosine, in mediating salt tolerance. nih.gov Rice plants engineered to overexpress OsTRM13 showed improved tolerance to salt stress, whereas plants in which OsTRM13 expression was reduced (via RNA interference) displayed decreased tolerance. nih.govoup.com These findings establish that the 2′-O-methyladenosine nucleoside modification is an important regulatory mechanism for salt stress tolerance in rice. nih.gov

Table 1: Relative Abundance of 2'-O-methyladenosine (Am) in Rice Seedlings Under Stress Data sourced from a 2017 study on rice seedlings subjected to salt and ABA treatment. The values represent the fold increase of Am nucleoside levels compared to an untreated control group.

| Treatment | Day 3 | Day 5 | Day 7 |

| Salt Stress | ~3.0x | ~5.0x | ~10.0x |

| ABA Treatment | ~2.5x | ~4.0x | ~7.5x |

Involvement in Microbial Physiology

In the microbial world, particularly in bacteria, RNA modifications are crucial for the structure and function of the translational machinery. C2-methyladenosine (m²A), another form of 2-Methyladenosine, is essential for proper ribosomal function and, consequently, for protein synthesis.

The C2-methyladenosine (m²A) modification is found in both transfer RNA (tRNA) and ribosomal RNA (rRNA) in the bacterium Escherichia coli. nih.govnih.gov This modification is installed by a dual-specificity methyltransferase known as RlmN. nih.govnih.gov

The essentiality of this compound is highlighted by its role in ensuring the accuracy and efficiency of protein synthesis, a fundamental process for bacterial growth and survival. nih.gov While initially considered a bacteria-specific modification, m²A has since been discovered in the tRNAs of various plant species as well, indicating a conserved role in translation across different life forms. nih.govbohrium.com

Table 2: E. coli tRNAs Containing the C2-methyladenosine (m²A) Modification at Position 37 This table lists the specific tRNA molecules in *Escherichia coli that are known to be modified with m²A in their anticodon loop.*

| tRNA Species | Anticodon |

| tRNA-Arg | ACG |

| tRNA-Asp | GUC |

| tRNA-Gln | UUG |

| tRNA-Gln | CUG |

| tRNA-Glu | UUC |

| tRNA-His | GUG |

2 Methyladenosine in Disease Pathogenesis and Therapeutic Research

Antimycobacterial Activity and Mechanisms

The purine (B94841) analogue 2-methyladenosine has demonstrated notable and selective activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. ebi.ac.uknih.gov This has positioned it as a lead compound in the exploration of new antimycobacterial drugs. grantome.comresearchgate.netnih.gov Its efficacy extends to both replicating and non-replicating persistent states of the bacteria, highlighting its potential to address latent tuberculosis infections. nih.govresearchgate.netnih.gov

Inhibition of Macromolecular Synthesis (e.g., Protein and DNA synthesis, ATP synthesis) in Mycobacteria

The cytotoxic effects of activated 2-methyladenosine are manifested through the disruption of essential cellular processes in mycobacteria. The most significant and immediate effect is the inhibition of protein synthesis. researchgate.netnih.govoup.com This is followed by a secondary inhibition of DNA synthesis. researchgate.netoup.com However, RNA synthesis does not appear to be directly affected. researchgate.netnih.govoup.com

In studies with M. smegmatis, treatment with 2-methyladenosine also led to the inhibition of ATP synthesis, suggesting that a metabolite of 2-methyladenosine interferes with the de novo purine synthesis pathway. nih.govmicrobiologyresearch.org However, in M. tuberculosis, treatment with 2-methyladenosine did not appear to affect intracellular ATP levels. nih.gov The collective inhibition of these critical macromolecular synthesis pathways ultimately leads to bacterial cell death.

Table 1: Effects of 2-Methyladenosine on Mycobacterial Macromolecular Synthesis

| Macromolecule | Effect in M. tuberculosis | Effect in M. smegmatis | Reference |

| Protein Synthesis | Inhibition | Inhibition | researchgate.net, oup.com, nih.gov, nih.gov |

| DNA Synthesis | Inhibition (secondary) | Inhibition | researchgate.net, oup.com |

| RNA Synthesis | No direct effect | Incorporation of methyl-ATP | researchgate.net, oup.com, nih.gov |

| ATP Synthesis | No direct effect | Inhibition | nih.gov, nih.gov |

Implications for Novel Antimycobacterial Drug Design

The unique characteristics of 2-methyladenosine's activation and mechanism of action in mycobacteria present significant opportunities for the design of novel antimycobacterial drugs. nih.govnih.govresearchgate.net The selective activation by mycobacterial adenosine (B11128) kinase is a particularly attractive feature for developing drugs with high specificity and reduced host toxicity. nih.govasm.org The discovery that certain enzymes in the mycobacterial purine salvage pathway, such as adenosine kinase, have distinct substrate specificities compared to their human counterparts provides a basis for the rational design of new purine and purine nucleoside analogs. grantome.comnih.gov

By targeting these unique enzymatic activities, it may be possible to develop new agents that are effective against drug-resistant strains of M. tuberculosis and can also target the latent form of the disease. nih.govebi.ac.uk The understanding of the metabolic pathways involved in the activation of compounds like 2-methyladenosine is crucial for these drug development efforts. grantome.com

Role of N6,2'-O-Dimethyladenosine (m6Am) in Cancer Biology

N6,2'-O-dimethyladenosine (m6Am) is a modified nucleoside found at the 5' end of messenger RNA (mRNA) and within small nuclear RNAs (snRNAs). oup.comoup.com This modification is dynamically regulated and plays a significant role in various cellular processes, including gene expression. oup.comaimspress.com

Regulatory Influence on mRNA Fate in Malignancies

The m6Am modification has emerged as a critical regulator of mRNA fate, influencing its stability, splicing, and translation, thereby impacting gene expression. oup.comoup.com Aberrant m6Am methylation has been implicated in the development and progression of various human cancers. cancerbiomed.orgspandidos-publications.com The enzymes that add or remove the methyl groups, known as "writers" and "erasers," can have their expression altered in cancer, leading to dysregulated gene expression that can promote tumorigenesis. cancerbiomed.org

For instance, the fat mass and obesity-associated protein (FTO) has been identified as a demethylase with a higher affinity for m6Am than for N6-methyladenosine (m6A). frontiersin.orgfrontiersin.org FTO can remove the methyl group from m6Am, which can in turn affect the stability of the mRNA transcript. frontiersin.org The regulatory role of m6Am and its associated enzymes in cancer is an active area of research, with studies showing that these modifications can influence the expression of oncogenes and tumor suppressor genes. cancerbiomed.org For example, in gastric cancer, elevated levels of the m6Am writer PCIF1 have been linked to increased translation of the TM9SF1 mRNA, promoting cell proliferation and invasion. oup.com In contrast, in some contexts, m6Am can stabilize certain mRNAs to promote tumor growth, while destabilizing others to confer resistance to immunotherapy. oup.comoup.com This highlights the context-dependent and complex role of m6Am in cancer biology. oup.com

Connection to Cellular Proliferation and Gene Expression in Oncogenesis

The modification of adenosine in RNA, including 2-Methyladenosine and its related compounds, plays a significant role in the regulation of gene expression, which can in turn affect cellular proliferation and the development of cancer (oncogenesis). While much of the research has focused on N6-methyladenosine (m6A), the broader family of methyladenosine modifications is increasingly recognized for its impact on cancer biology. nih.govd-nb.info These modifications are dynamically regulated by a system of "writer" (methyltransferase), "eraser" (demethylase), and "reader" (binding) proteins that collectively determine the fate of messenger RNA (mRNA). researchgate.netresearchgate.net

Dysregulation of this machinery can lead to altered expression of oncogenes and tumor suppressor genes, thereby promoting cancer development. researchgate.netresearchgate.net For instance, in various cancers, the levels of m6A and its regulatory proteins are often altered, which has been linked to changes in cell proliferation, invasion, and metastasis. d-nb.infomdpi.com

In non-small cell lung cancer (NSCLC), for example, the 2'-O-methyladenosine (Am) modification, a derivative of 2-Methyladenosine, was found at significantly lower levels in tumor tissues. nih.gov This decrease was associated with the downregulation of the tRNA-modifying enzyme FTSJ1. nih.gov Studies showed that increasing FTSJ1 expression, and thus the amount of Am in tRNAs, inhibited the proliferation and migration of NSCLC cells and promoted their programmed cell death (apoptosis). nih.gov

Furthermore, the related compound N6,2'-O-dimethyladenosine (m6Am) has been implicated in various cancers. nih.gov The dysregulation of m6Am levels, controlled by enzymes like the methyltransferase PCIF1 and the demethylase FTO, is linked to diseases including cancer and metabolic disorders. mtoz-biolabs.com This highlights the critical role that adenosine modifications play in maintaining normal cellular function and how their disruption can contribute to oncogenesis.

The following table summarizes the roles of key regulatory proteins involved in methyladenosine modifications in different types of cancer:

| Regulator | Cancer Type(s) | Role in Oncogenesis | Key Target Genes/Pathways |

| METTL3 | Colorectal Cancer, Gastric Cancer, Pancreatic Cancer | Oncogenic | SOX2, HK2, GLUT1, ZMYM1/E-cadherin |

| METTL14 | Colorectal Cancer | Tumor Suppressive | Suppresses proliferation and metastasis |

| FTO | Breast Cancer, Acute Myeloid Leukemia | Oncogenic | Promotes tumor proliferation and metastasis |

| ALKBH5 | Glioblastoma, Breast Cancer | Oncogenic | Sustains FOXM1 expression, induces stem cell phenotype |

| YTHDF1 | Colorectal Cancer | Oncogenic | Regulates translation of oncogenes like MYC |

| YTHDF2 | Pancreatic Cancer | Dual role (promotes proliferation, suppresses invasion) | YAP, TGF-β/Smad signaling, PER1 |

| IGF2BP2 | Colorectal Cancer, Pancreatic Cancer | Oncogenic | Recognizes m6A-containing SOX2 mRNA, activates PI3K/Akt pathway |

| FTSJ1 | Non-Small Cell Lung Cancer | Tumor Suppressive | Regulates tRNA Am modification, inhibits proliferation |

Modulation of Viral Infection and Host Immunity (Focus on m6Am)

The N6,2'-O-dimethyladenosine (m6Am) modification, which is found at the 5' cap of messenger RNAs (mRNAs), plays a crucial role in the interplay between viruses and their hosts. nih.gov This modification can influence viral replication and the host's immune response in complex ways, sometimes promoting and other times inhibiting viral infection. mdpi.comfrontiersin.org

The presence of m6A and m6Am on viral and cellular RNAs can have a profound impact on the outcome of an infection. frontiersin.org These modifications can affect various aspects of RNA biology, including stability, splicing, and translation. mdpi.com

During a viral infection, the host's innate immune system is the first line of defense. frontiersin.org This system relies on pattern recognition receptors (PRRs) to detect foreign viral RNAs and trigger an antiviral response, often involving the production of interferons. frontiersin.orgmdpi.com Some viruses have evolved mechanisms to evade this immune surveillance, and RNA modifications like m6Am can be part of this strategy. frontiersin.org For instance, m6A modifications on viral RNA can help the virus evade recognition by host PRRs, thereby dampening the innate immune response. frontiersin.org

In the context of specific viruses, m6Am has been shown to have varied effects. For Kaposi's sarcoma-associated herpesvirus (KSHV), a cancer-causing virus, viral transcripts are heavily modified with m6A and m6Am during both the latent and lytic phases of its life cycle. nih.gov The "reader" protein YTHDF2, which binds to m6A-modified RNA, plays a role in degrading KSHV transcripts, and knocking it down enhances viral replication. nih.gov

For SARS-CoV-2, the virus that causes COVID-19, the host methyltransferase PCIF1 deposits m6Am on the mRNAs of the ACE2 receptor and the TMPRSS2 protease, both of which are crucial for viral entry into human cells. pnas.org This modification appears to facilitate viral infection. pnas.org Conversely, m6A modifications on the SARS-CoV-2 genome itself have been suggested to negatively regulate its infection. frontiersin.org

In the case of Human Immunodeficiency Virus (HIV), the virus can reprogram the host's m6Am landscape. The HIV protein Vpr induces the degradation of the host methyltransferase PCIF1, leading to a decrease in m6Am on cellular mRNAs. This alteration is thought to create a more favorable environment for viral replication. However, PCIF1 itself can restrict HIV replication by enhancing the expression of the host transcription factor ETS1, which inhibits HIV transcription. pnas.org

The following table summarizes the role of m6Am in different viral infections:

| Virus | Role of m6Am/m6A | Effect on Viral Life Cycle | Key Host/Viral Factors Involved |

| Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | Proviral/Antiviral | Viral transcripts are modified; YTHDF2-mediated degradation of viral RNA | YTHDF2 |

| SARS-CoV-2 | Proviral (host mRNA), Antiviral (viral RNA) | Facilitates viral entry via ACE2/TMPRSS2 modification; may inhibit viral replication | PCIF1, ACE2, TMPRSS2 |

| Human Immunodeficiency Virus (HIV-1) | Antiviral (host factor), Proviral (viral strategy) | PCIF1 restricts replication by upregulating ETS1; HIV Vpr degrades PCIF1 to promote replication | PCIF1, Vpr, ETS1 |

| Influenza A Virus (IAV) | Proviral | Promotes viral replication | METTL3, YTHDF2 |

| Hepatitis C Virus (HCV) | Antiviral | Suppresses viral replication | m6A-abrogating mutations |

Emerging Roles in Other Pathological Conditions

Metabolic Diseases (related to N6,2'-O-dimethyladenosine)

The modification N6,2'-O-dimethyladenosine (m6Am) is increasingly being recognized for its role in metabolic diseases, particularly obesity. nih.govmedchemexpress.com The levels of m6Am are dynamically regulated, and their dysregulation has been implicated in metabolic disorders. mtoz-biolabs.com

A key player in this process is the fat mass and obesity-associated (FTO) protein, which was the first gene linked to common obesity. cambridge.org FTO functions as a demethylase, an "eraser" that can remove the methyl group from m6Am in mRNA. medchemexpress.comcambridge.org This ability to alter the m6Am status of mRNAs allows FTO to influence gene expression related to metabolism. medchemexpress.com

Studies in mice have shown that FTO levels are elevated in the liver of obese mice. nih.gov This increase in FTO leads to a reduction in m6Am marking on certain genes, which in turn leads to their downregulation. nih.gov Among the genes affected are the fatty-acid-binding proteins FABP2 and FABP5, which are involved in lipid metabolism. nih.gov This suggests that FTO-mediated demethylation of m6Am plays a dynamic role in regulating metabolic processes that can contribute to obesity. nih.gov

Furthermore, genes that are typically marked with m6Am have been found to be highly enriched in metabolic processes. nih.gov The m6Am modification itself is associated with increased mRNA stability, translation efficiency, and higher protein expression. nih.gov Therefore, the removal of this mark by FTO can lead to decreased stability and translation of metabolic gene transcripts, ultimately affecting cellular metabolism. nih.gov

The connection between FTO, m6Am, and metabolic disease extends to type 2 diabetes (T2DM). cambridge.org Elevated levels of FTO mRNA have been associated with an increased risk of T2DM, potentially through the reduction of m6A levels, which can trigger complications of the disease. cambridge.org

The following table details the key factors and their roles in the connection between N6,2'-O-dimethyladenosine and metabolic diseases:

| Factor | Function | Role in Metabolic Disease | Associated Genes/Pathways |

| N6,2'-O-dimethyladenosine (m6Am) | mRNA modification | Regulates the expression of metabolic genes. Associated with increased mRNA stability and translation. | Enriched in genes involved in metabolic processes. |

| FTO protein | Demethylase ("eraser") | Removes m6Am from mRNA. Elevated levels in obesity lead to downregulation of key metabolic genes. | FABP2, FABP5, FOXO1, FASN, G6PC, DGAT2 |

| PCIF1 | Methyltransferase ("writer") | Adds the m6Am modification to mRNA. | Tightly controls m6Am levels along with FTO. |

| Fatty Acid-Binding Proteins (FABP2, FABP5) | Lipid metabolism | Their expression is reduced in obesity due to FTO-mediated demethylation of their m6Am-marked mRNAs. | Fatty acid uptake and transport. |

Advanced Methodologies and Future Research Directions

Chemical Synthesis of 2-Methyladenosine and its Analogs

The chemical synthesis of 2-Methyladenosine and its derivatives is fundamental for a wide range of studies, from biophysical characterization to the development of therapeutic oligonucleotides. Modern synthetic strategies focus on achieving high regioselectivity and efficiency.

Regioselective Synthesis Strategies

Achieving regioselectivity is a critical challenge in nucleoside chemistry due to the multiple reactive hydroxyl groups on the ribose sugar and the various nucleophilic positions on the adenine (B156593) base. For the synthesis of 2'-O-methyladenosine, a common isomer of 2-Methyladenosine, a simple and effective method involves the direct methylation of adenosine (B11128).

Enzymatic Synthesis and Biotransformation Approaches

Nature utilizes a suite of enzymes to install modifications like 2-Methyladenosine with remarkable precision. Harnessing these enzymes offers a powerful alternative to chemical synthesis. In bacteria like Escherichia coli, the methyltransferase RlmN is responsible for the C2-methylation of adenosine in both rRNA and tRNA, employing a radical S-adenosylmethionine (SAM) mechanism. nih.gov In plants, three distinct m2A methyltransferases—RLMNL1, RLMNL2, and RLMNL3—have been identified, which respectively methylate chloroplast rRNA, chloroplast tRNA, and cytosolic tRNA. nih.gov

The characterization of such enzymes opens the door to in vitro enzymatic synthesis of 2-Methyladenosine-containing RNA. For instance, purified recombinant human PCIF1 has been shown to exhibit methyltransferase activity on an O-methylated cap analog containing a 2'-O-methyladenosine at the +1 position. nih.gov While this specific example relates to N6,2'-O-dimethyladenosine, it highlights the potential of using purified methyltransferases for the specific synthesis of modified RNAs. Biotransformation approaches, utilizing whole-cell systems or purified enzymes, can offer advantages in terms of stereoselectivity and reduced need for protecting group chemistry.

Synthesis of Protected Nucleoside Derivatives for Oligonucleotide Studies

The incorporation of 2-Methyladenosine into synthetic oligonucleotides is essential for studying its impact on RNA structure, stability, and function. This is typically achieved using phosphoramidite (B1245037) chemistry, which requires the synthesis of appropriately protected 2-Methyladenosine phosphoramidites.

The synthesis of modified phosphoramidites, including those for N6-methyladenosine, often starts from a readily available nucleoside like inosine. researchgate.net A multi-step process can be employed, which may involve:

Protection of the hydroxyl groups of the ribose.

Conversion of the 6-oxo group to a leaving group.

Introduction of the methylamino group at the N6 position.

Selective deprotection and subsequent phosphitylation at the 3'-hydroxyl group.

A straightforward one-step procedure has also been reported for modifying the nucleobases of commercially available nucleoside phosphoramidites under phase-transfer conditions, allowing for the synthesis of various modified phosphoramidites, including those for m6A, m1A, and m2G. nih.gov These building blocks can then be used in automated solid-phase oligonucleotide synthesizers. The development of efficient synthetic routes to protected 2-Methyladenosine derivatives, such as phosphoramidites and aminoacyl derivatives, is crucial for advancing the study of m2A-containing oligonucleotides and their potential therapeutic applications. researchgate.netbiosyn.com

High-Throughput Detection and Mapping of 2-Methyladenosine Modifications

Identifying the precise locations of 2-Methyladenosine within the vast landscape of the transcriptome is key to unraveling its biological functions. The development of high-throughput sequencing-based methods has revolutionized the field of epitranscriptomics.

While many initial high-throughput mapping techniques were developed for the more abundant N6-methyladenosine (m6A) modification, the underlying principles can be adapted for 2-Methyladenosine. nih.govoup.comresearchgate.netresearchgate.net These methods often rely on an antibody that specifically recognizes the modified nucleoside, a technique known as methylated RNA immunoprecipitation followed by sequencing (MeRIP-Seq or m6A-Seq). nih.gov This involves fragmenting the RNA, immunoprecipitating the fragments containing the modification of interest with a specific antibody, and then sequencing the enriched fragments to map their genomic locations. nih.gov

More recently, methods that provide single-nucleotide resolution have been developed. For 2-Methyladenosine, a quantification method named Malc (Mung Bean Nuclease-assisted LC-MS/MS) has been developed to accurately determine the precise position and fraction of m2A within specific RNA molecules. nih.gov This technique utilizes a modified Mung Bean Nuclease protection assay to achieve single-nucleotide resolution. nih.gov Furthermore, a high-throughput sequencing approach termed miCLIP-MaPseq has been used to identify the substrate RNAs of the m2A methyltransferase RlmN. nih.gov These advancements are critical for generating comprehensive maps of the 2-Methyladenosine epitranscriptome.

Computational Modeling and Structural Biology of 2-Methyladenosine-containing RNA

Understanding how 2-Methyladenosine influences the three-dimensional structure of RNA is crucial for deciphering its functional consequences. Computational modeling and structural biology techniques provide invaluable insights at the atomic level.

Structural biology methods, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for determining the high-resolution structures of RNA molecules containing modified nucleosides. acs.org These techniques can reveal how 2-Methyladenosine is accommodated within an RNA duplex or a more complex fold and how it might alter the recognition sites for RNA-binding proteins. For instance, studies on m1A, another adenosine isomer, have utilized a combination of X-ray crystallography and NMR to elucidate how methyltransferases recognize and modify tRNA. acs.org Such structural insights are vital for understanding the molecular basis of 2-Methyladenosine's function.

Interdisciplinary Approaches to Elucidate 2-Methyladenosine Functions

A comprehensive understanding of 2-Methyladenosine's biological roles necessitates a multifaceted, interdisciplinary approach that integrates methodologies from chemistry, biology, and computational sciences.

The functional investigation of m2A in plants provides a prime example of such an approach. nih.gov This research combined:

Biochemistry: to identify and characterize the m2A methyltransferases. nih.gov

Molecular Biology: to create knockout mutants and study the phenotypic consequences of the absence of m2A. nih.gov

High-Throughput Sequencing: to map the locations of m2A in different RNA species and to perform ribosome footprinting to assess translational efficiency. nih.gov

Biophysical Techniques: to demonstrate that m2A37 in tRNA promotes a more relaxed conformation and reduces the melting temperature of the tRNA. nih.gov

By integrating these diverse approaches, it was discovered that tRNA m2A37 enhances protein translation by facilitating the decoding of corresponding codons. nih.gov This highlights how a combination of techniques can connect a specific RNA modification to a clear cellular function. Future research will likely see the integration of even more disciplines, including chemical biology to develop tools for tracking m2A in real-time within living cells, and systems biology to model the complex regulatory networks influenced by this modification. nih.govnih.govoup.comucsf.edu

Unexplored Biological Roles and Therapeutic Potential of 2-Methyladenosine Derivatives

While much of the scientific focus on methylated adenosine has been directed towards N6-methyladenosine (m⁶A) and its role in epitranscriptomics, a diverse array of 2-substituted adenosine analogs remains comparatively under-investigated. These molecules, modified at the C2 position of the purine (B94841) ring, present a frontier in medicinal chemistry with the potential for novel therapeutic applications. Emerging research into these derivatives is beginning to uncover unique biological activities that are distinct from the well-documented roles of m⁶A, opening up new avenues for drug discovery in areas beyond RNA modulation, including antiviral, immunomodulatory, and anti-inflammatory applications.

The structural modifications at the 2-position of the adenosine scaffold can significantly alter the molecule's interaction with various biological targets, leading to a range of pharmacological effects. These derivatives are being explored for their potential to modulate cellular processes and treat a variety of diseases.

Antiviral and Immunomodulatory Frontiers

One of the most promising and less-explored areas for 2-methyladenosine derivatives is in the realm of antiviral and immunomodulatory therapies. Specific modifications at the C2 and other positions of the adenosine molecule have yielded compounds with significant activity against viral replication and the ability to modulate the immune system's response.

Antiviral Activity:

Research has identified certain 2-substituted adenosine analogs as potent inhibitors of viral enzymes. For instance, 2'-C-Methyladenosine has been recognized as an inhibitor of the Hepatitis C Virus (HCV) RNA polymerase. researchgate.net However, its clinical development has been hampered by off-target effects, specifically the inhibition of human RNA polymerase, leading to significant side effects. researchgate.net This highlights both the potential and the challenges in developing safe and effective antiviral therapies based on this scaffold.

Another class of derivatives, 8-Methyladenosine-substituted analogues of 2-5A , has demonstrated intriguing biological activities related to the innate immune response. nih.govnih.gov The 2-5A system (2',5'-oligoadenylate) is a crucial component of the interferon-induced antiviral state, activating RNase L to degrade viral RNA. Analogues incorporating 8-methyladenosine (B1596262) have shown an increased ability to bind to and activate RNase L. nih.govnih.gov Furthermore, these compounds were found to be more effective than 2-5A itself as inhibitors of translation, suggesting a multi-pronged mechanism for controlling viral propagation. nih.govnih.gov

| Derivative Name | Observed Biological Role | Potential Therapeutic Application | Key Research Findings |

|---|---|---|---|

| 2'-C-Methyladenosine | Inhibition of viral RNA polymerase | Hepatitis C (HCV) treatment | Effectively inhibits HCV RNA polymerase but also shows toxicity due to inhibition of human RNA polymerase. researchgate.net |

| 8-Methyladenosine-substituted 2-5A analogues | Activation of RNase L; Inhibition of protein translation | Broad-spectrum antiviral therapy | Demonstrates stronger binding and activation of RNase L compared to native 2-5A and is a more potent inhibitor of translation. nih.govnih.gov |

Modulation of Adenosine Receptors

Beyond direct antiviral actions, 2-substituted adenosine derivatives are being investigated for their ability to interact with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These receptors are involved in a multitude of physiological processes, including inflammation, neurotransmission, and cardiovascular function. The development of selective agonists or antagonists for these receptors is a significant goal in drug discovery.

A systematic evaluation of various 2-substituted adenosine derivatives has revealed that modifications at this position are critical determinants for activating the A₃ adenosine receptor. nih.gov A₃ receptor agonists are of particular interest for their potential as cerebroprotective, cardioprotective, and anticancer agents. nih.gov

Furthermore, certain 2-substituted derivatives have been identified as potent and selective agonists for the A₂ₐ receptor. nih.gov A₂ₐ receptor activation is known to suppress prolonged inflammation, cause vasodilation, and inhibit platelet aggregation. nih.gov The discovery of compounds like 2-[2-(l-Naphthyl)ethyloxy]adenosine as a selective A₂ₐ agonist opens the door for developing novel anti-inflammatory and cardiovascular therapies. nih.gov Some derivatives have also been found to be mixed A₂ₐ/A₃ receptor agonists, which could offer unique therapeutic profiles. nih.gov

| Derivative Class/Example | Target Receptor(s) | Potential Therapeutic Application | Key Research Findings |

|---|---|---|---|

| 2-ether substituted adenosines (e.g., 2-benzylether adenosine) | A₃ Adenosine Receptor (Partial Agonists) | Cerebroprotection, Cardioprotection, Cancer | Modifications at the 2-position are crucial for A₃ receptor activation. nih.gov |

| 2-[2-(l-Naphthyl)ethyloxy]adenosine | A₂ₐ Adenosine Receptor (Selective Agonist) | Anti-inflammatory, Vasodilation | Identified as a potent and selective agonist for the A₂ₐ receptor. nih.gov |

| Various 2-substituted derivatives | A₂ₐ/A₃ Adenosine Receptors (Mixed Agonists) | Combined anti-inflammatory and protective effects | Some derivatives show activity at both A₂ₐ and A₃ receptors. nih.gov |

The continued exploration of 2-methyladenosine derivatives and other C2-substituted analogs holds considerable promise for uncovering novel biological functions and developing new therapeutic strategies. As research expands beyond the well-trodden path of m⁶A, these compounds may provide solutions for a range of conditions, from viral infections to inflammatory and cardiovascular diseases, representing a significant area of growth in medicinal chemistry.

Q & A

Q. What experimental strategies resolve contradictions in reported concentration-dependent effects of 2-Methyladenosine (e.g., enhancing vs. inhibiting KCl responses)?

- Methodological Answer : Perform systematic dose-response assays across physiological pH ranges (6.5–7.4) and temperatures (25°C vs. 37°C), as environmental conditions significantly alter methylated nucleoside stability. Use ex vivo tissue models (e.g., rabbit bladder) to isolate receptor-specific effects from systemic variables .

Q. How can researchers investigate 2-Methyladenosine’s role in nonsense-mediated mRNA decay (NMD) pathways in glioblastoma models?

- Methodological Answer : Apply CRISPR-Cas9 to knock out methyltransferases (e.g., METTL3) in glioma stem cells (GSCs). Combine this with RNA stability assays (actinomycin D chase) and splicing isoform analysis (Nanopore sequencing) to identify NMD targets. Validate findings using YTHDF1/2 knockdown models .

Methodological and Analytical Considerations

Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships in 2-Methyladenosine studies?

- Methodological Answer : Use four-parameter logistic regression (4PL) models to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and perform goodness-of-fit tests (e.g., Akaike information criterion). For meta-analyses, follow COSMOS-E guidelines to harmonize data from heterogeneous studies (e.g., case-control vs. cohort designs) .

Q. How should raw data from 2-Methyladenosine experiments be curated and shared to ensure reproducibility?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw mass spectrometry files in repositories like MetaboLights, and include metadata (e.g., instrument parameters, calibration curves). For pharmacological data, provide dose-response tables in supplementary materials .

Q. What ethical protocols apply when studying 2-Methyladenosine in human-derived samples (e.g., glioblastoma biopsies)?

- Methodological Answer : Obtain informed consent for biospecimen use and IRB approval. Implement de-identification protocols for patient data. Reference established guidelines for handling hazardous methylated compounds (e.g., safety protocols from WGK Germany classification) .

Data Presentation and Reporting

Q. How to effectively present contradictory findings on 2-Methyladenosine’s biological activity in a manuscript?

- Methodological Answer : Use structured comparison tables to highlight variables (e.g., cell type, concentration range, assay duration). Discuss potential confounders (e.g., ADA activity differences across species) in the limitations section. Cite prior studies using the COSMOS-E framework for transparent contradiction analysis .

Q. What criteria determine whether to include large datasets (e.g., MeRIP-seq results) in the main text vs. supplementary materials?

- Methodological Answer : Prioritize datasets directly addressing the research question in the main text (e.g., differentially methylated transcripts). Move raw sequencing reads and intermediate processing steps (e.g., alignment statistics) to supplementary files. Follow journal-specific word limits (e.g., ≤4,000 words for core text) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.